PIK-39 -

PIK-39

Catalog Number: EVT-287277
CAS Number:
Molecular Formula: C21H15ClN6O2S
Molecular Weight: 450.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PIK-39 is a potent PI3K inhibitor.
Source and Classification

PIK-39 is a selective inhibitor of the phosphoinositide 3-kinase p110δ isoform, which is part of the class I phosphoinositide 3-kinases family. This compound was developed as part of a broader effort to target specific isoforms of phosphoinositide 3-kinases due to their significant roles in various cellular processes, including cell growth, proliferation, and survival. PIK-39 demonstrates a remarkable selectivity profile, exhibiting 100 to 1000-fold selectivity for p110δ over other isoforms such as p110α, p110β, and p110γ . The structural basis for this selectivity has been elucidated through crystallography studies that reveal how PIK-39 binds within the ATP-binding pocket of the enzyme, inducing conformational changes that favor its interaction with p110δ .

Synthesis Analysis

The synthesis of PIK-39 involves several key steps, typically starting from commercially available quinazolinone derivatives. Although specific synthetic routes may vary, a common approach includes:

  1. Formation of the Quinazolinone Core: This is achieved through cyclization reactions involving appropriate aniline and carbonyl compounds.
  2. Introduction of Functional Groups: Subsequent reactions introduce methoxyphenyl groups and other substituents that enhance binding affinity and selectivity for p110δ.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays.

Technical parameters such as reaction temperatures, solvents (often dimethyl sulfoxide), and catalysts can significantly influence yield and purity .

Molecular Structure Analysis

PIK-39 is characterized by a quinazolinone core structure substituted with a methoxyphenyl group. Its molecular formula is C₁₅H₁₃N₃O₂, with a molecular weight of approximately 269.28 g/mol. The crystal structure analysis shows that the purine-like moiety occupies the “adenine” pocket within the ATP-binding site of p110δ . Key interactions involve hydrogen bonds with hinge residues (Glu826 and Val828) and hydrophobic interactions with nearby residues (Trp760 and Ile777), which contribute to its binding affinity .

Chemical Reactions Analysis

PIK-39 primarily acts as an inhibitor in biochemical assays targeting the activity of phosphoinositide 3-kinases. It exhibits competitive inhibition against ATP in the active site of p110δ. The compound's binding leads to conformational changes that reduce enzymatic activity by obstructing substrate access . The inhibition kinetics are characterized by IC₅₀ values in the mid-nanomolar range, indicating potent activity against p110δ.

Mechanism of Action

The mechanism by which PIK-39 inhibits p110δ involves several critical steps:

  1. Binding to the Active Site: PIK-39 binds within the ATP-binding pocket, where it stabilizes an induced conformation that is unique to p110δ.
  2. Conformational Changes: The binding induces a downward shift in Met804, creating a novel pocket that enhances binding affinity by burying hydrophobic regions of PIK-39 .
  3. Selective Inhibition: The distinct conformational dynamics of p110δ compared to other isoforms allow PIK-39 to selectively inhibit this enzyme without significantly affecting others in the class I family .

This mechanism resembles that seen in certain protein kinase inhibitors, which exploit conformational differences among closely related kinases to achieve specificity .

Physical and Chemical Properties Analysis

PIK-39 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited aqueous solubility.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of crystalline solid behavior.

These properties are crucial for its application in biological assays and therapeutic contexts .

Applications

PIK-39 has significant potential applications in both research and clinical settings:

  1. Cancer Research: Given its role in inhibiting p110δ, PIK-39 is valuable for studying cancer pathways where this isoform is implicated.
  2. Immunology: Its selective inhibition can help dissect signaling pathways involved in immune responses, particularly those mediated by leukocytes.
  3. Drug Development: Insights gained from studying PIK-39 may inform the design of new inhibitors targeting other phosphoinositide kinases or related pathways in disease contexts .
Molecular Design and Rationale for PIK-39 Development

Structural Basis of PIK-39 as a Class I PI3K Isoform-Specific Inhibitor

PIK-39 exemplifies a rationally designed inhibitor exploiting subtle differences in the ATP-binding pockets of Class I PI3K isoforms (α, β, γ, δ). These isoforms share >75% sequence homology in their kinase domains, yet non-conserved residues create distinct physicochemical environments critical for selective inhibition [2] [4]. The catalytic subunit of each isoform (p110α, p110β, p110γ, p110δ) contains a bilobed kinase domain with an ATP-binding cleft situated between the N- and C-lobes. Key selectivity determinants include:

  • Affinity Pocket: A hydrophobic region near the ATP site lined by non-conserved residues (e.g., Trp760 in p110γ vs. Ile800 in p110δ) [2].
  • Solvent Channel: A polar access route where inhibitors can form hydrogen bonds with non-conserved residues (e.g., Lys802 in p110δ vs. Glu798 in p110α) [2] [3].
  • Hinge Region: Despite conserved hinge residues (Val828 in p110γ, Val882 in p110δ), adjacent non-conserved residues (e.g., Ser806 in p110δ) influence inhibitor orientation [3].

Table 1: Key Non-Conserved Residues in Class I PI3K ATP-Binding Sites

IsoformAffinity PocketSolvent ChannelHinge Adjacency
p110αGln859Glu849Met772
p110βAsp856Lys799Phe778
p110γTrp760Asp841Phe961
p110δSer773Lys832Ser806

Data derived from structural analyses [2] [3] [4]

PIK-39 incorporates a morpholine group mimicking ATP’s ribose ring, forming hydrogen bonds with conserved hinge residues. Its isoform selectivity arises from a benzothiazole extension that occupies the affinity pocket of p110δ, sterically clashing with bulkier residues in p110α (Gln859) and p110β (Asp856) [2] [7]. This design leverages the smaller Ser773 residue in p110δ, enabling optimal van der Waals contacts.

Conformational Flexibility Exploitation in p110δ Kinase Domain Targeting

The p110δ isoform exhibits exceptional conformational plasticity in its kinase domain, a property harnessed by PIK-39 for selective inhibition. Compared to p110α and p110γ, p110δ displays:

  • Activation Loop Dynamics: Residues 920–928 exhibit inherent disorder, adopting multiple conformations that modulate access to the ATP pocket [3].
  • Kα1-Kα2 Helix Flexibility: The N-lobe helical hairpin (residues 763–774) undergoes hinge-like motions, widening the ATP cleft by up to 4.5 Å in p110δ versus <2 Å in p110α [3] [9].
  • Allosteric Pocket Formation: Molecular dynamics simulations reveal transient hydrophobic pockets adjacent to the ATP site, induced by displacement of Phe934 and Ile910 in p110δ [3].

PIK-39’s difluorophenyl group exploits this flexibility by stabilizing a rare "open" conformation of p110δ. Upon binding, PIK-39 induces a 15° rotation in the N-lobe, widening the affinity pocket and enabling deep insertion of its benzothiazole moiety [3]. This conformational shift is energetically unfavorable in p110α due to steric constraints from Met772 and a rigid helical domain interface [4] [9].

Table 2: Conformational Changes in PI3K Isoforms Induced by Selective Inhibitors

IsoformN-Lobe Rotation (°)Affinity Pocket Expansion (Å)Key Residues Displaced
p110δ15°4.2Phe934, Ile910
p110α1.8Ile800, Met772
p110γ2.5Trp760, Phe961

Based on crystallographic and molecular dynamics data [3] [4] [9]

Evolutionary Insights into ATP-Competitive Binding Mechanisms

The ATP-binding sites of Class I PI3Ks exhibit evolutionary divergence despite conserved catalytic residues (e.g., Lys802, Asp811 in p110δ). PIK-39’s design reflects adaptations to isoform-specific evolutionary pressures:

  • Ras-Binding Domain (RBD) Coupling: In p110α, the RBD (residues 227–247) forms intramolecular contacts with the kinase domain, restricting ATP-site accessibility [4] [9]. PIK-39 bypasses this constraint in p110δ by binding exclusively to the kinase domain without RBD engagement.
  • Helical Domain-Kinase Interface: Non-conserved residues at the p110α helical/kinase domain interface (Gln738, Asp743) stabilize autoinhibition, a feature absent in p110δ [4]. PIK-39 exploits p110δ’s reduced interdomain stability by accessing a cryptic pocket formed during domain dissociation.
  • Catalytic Loop Plasticity: The conserved DRH motif (Asp893, Arg894, His895 in p110δ) adopts distinct conformations: p110δ’s His895 points toward the ATP γ-phosphate, while p110α’s equivalent residue (His936) faces the activation loop [3] [4]. PIK-39’s sulfonamide group hydrogen-bonds with His895, stabilizing a catalytically inactive conformation unique to p110δ.

These evolutionary distinctions rationalize PIK-39’s >100-fold selectivity for p110δ over p110α. Kinetic studies confirm ATP-competitive inhibition with Ki = 8.2 nM for p110δ versus Ki = 1.4 µM for p110α, attributable to differential transition-state stabilization [2] [7].

Table 3: Evolutionary Divergence in ATP-Binding Regions of Class I PI3Ks

Structural Featurep110αp110δFunctional Implication
RBD-Kinase InterfaceOrdered loop (residues 227–247)Disordered loop (residues 231–234)p110δ has higher ATP-site accessibility
Helical Domain ResiduesGln738, Asp743Cys737, Ala742Reduced interdomain stability in p110δ
DRH Motif OrientationHis936 faces activation loopHis895 faces ATP γ-phosphateAltered transition-state stabilization

Data derived from isoform structural comparisons [3] [4] [9]

List of Compounds Mentioned:

  • PIK-39
  • Idelalisib (PI3Kδ inhibitor)
  • Copanlisib (Pan-PI3K inhibitor)
  • Duvelisib (PI3Kγ/δ inhibitor)
  • Alpelisib (PI3Kα inhibitor)
  • PIK-75 (PI3Kα inhibitor)
  • A-66S (PI3Kα inhibitor)
  • J-32 (PI3Kα inhibitor)
  • IPI-549 (PI3Kγ inhibitor)
  • CAL-101 (Idelalisib precursor)

Properties

Product Name

PIK-39

IUPAC Name

5-chloro-3-(2-methoxyphenyl)-2-(7H-purin-6-ylsulfanylmethyl)quinazolin-4-one

Molecular Formula

C21H15ClN6O2S

Molecular Weight

450.9 g/mol

InChI

InChI=1S/C21H15ClN6O2S/c1-30-15-8-3-2-7-14(15)28-16(27-13-6-4-5-12(22)17(13)21(28)29)9-31-20-18-19(24-10-23-18)25-11-26-20/h2-8,10-11H,9H2,1H3,(H,23,24,25,26)

InChI Key

UMMYTDJYDSTEMB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=NC3=C(C2=O)C(=CC=C3)Cl)CSC4=NC=NC5=C4NC=N5

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

PIK39; PIK 39; PIK-39.

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=C(C2=O)C(=CC=C3)Cl)CSC4=NC=NC5=C4NC=N5

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